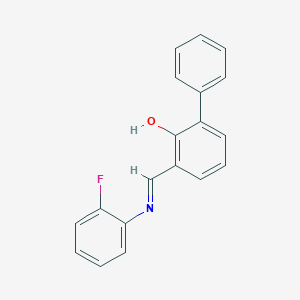![molecular formula C16H14Br2Cl2N2Ni B6298168 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-00-2](/img/structure/B6298168.png)
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide (NiBr2-2,3-Bis) is a coordination compound of nickel with two bromide anions and two 2,3-bis[(N-2-chlorophenyl)imino]butane molecules as the ligands. This compound has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, a reagent in the synthesis of polymers, and a potential inhibitor of enzymes. In
Wissenschaftliche Forschungsanwendungen
NiBr2-2,3-Bis has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a potential inhibitor of enzymes. In addition, it has been used as a ligand in coordination complexes, as a reagent in the formation of novel coordination polymers, and as a reagent in the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of NiBr2-2,3-Bis is not fully understood. However, it is believed that the nickel(II) center of the compound is able to coordinate with the two bromide anions, forming a coordination complex. This coordination complex is then able to bind with other molecules, such as small organic molecules, polymers, and enzymes, and can catalyze or inhibit certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NiBr2-2,3-Bis are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, as well as a catalyst for certain organic reactions. It has also been shown to be able to bind with small organic molecules and polymers, which can potentially have an effect on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NiBr2-2,3-Bis in lab experiments has several advantages. It is a relatively inexpensive compound, it is widely available, and it is relatively easy to synthesize. In addition, it is a versatile compound that can be used in a variety of reactions, including organic synthesis and the synthesis of coordination polymers. However, there are some limitations to the use of NiBr2-2,3-Bis in lab experiments. It is not as stable as some other compounds and can decompose easily, and its mechanism of action is not fully understood.
Zukünftige Richtungen
The use of NiBr2-2,3-Bis in scientific research has a variety of potential future directions. These include further research into the mechanism of action of the compound, its potential use as an inhibitor of enzymes, its potential use in the synthesis of novel coordination polymers, and its potential use in the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of the compound could lead to its potential use in drug development.
Synthesemethoden
The synthesis of NiBr2-2,3-Bis is a multi-step process. The first step involves the preparation of 2,3-bis[(N-2-chlorophenyl)imino]butane, which is produced by the reaction of 2-chlorobenzaldehyde with N-methyl-2-aminopyridine. This is followed by the reaction of the 2,3-bis[(N-2-chlorophenyl)imino]butane with nickel(II) bromide in aqueous solution, which yields NiBr2-2,3-Bis as the product of the reaction.
Eigenschaften
IUPAC Name |
2-N,3-N-bis(2-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVLILMQSGUIX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Cl)C(=NC2=CC=CC=C2Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333966 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
CAS RN |
561327-00-2 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
